L-Penicillamine's ability to chelate metals has led to its use in treating heavy metal poisoning. It can bind to metals like copper, lead, and mercury, forming complexes that are then excreted from the body. This helps reduce the amount of circulating metal and potentially lessen cellular damage [1].
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Wilson's disease is a genetic disorder that causes copper to build up in the body. L-Penicillamine is used as a treatment for this condition. By chelating copper, it promotes its excretion and helps restore copper balance [2].
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L-Penicillamine's mechanism of action is still under investigation, but it has been shown to have immunomodulatory effects, meaning it can influence the immune system [3]. This property has led researchers to explore its potential role in treating autoimmune diseases like rheumatoid arthritis and systemic sclerosis.
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L-Penicillamine is an amino acid derivative and a chelating agent primarily used in medicine for its ability to bind heavy metals, facilitating their excretion from the body. It is a chiral compound, with the L-enantiomer being less commonly used due to its toxicity compared to the D-enantiomer, which is therapeutically active. Structurally, L-Penicillamine is characterized by a thiol (-SH) group, an amine (-NH2), and a carboxylic acid (-COOH), making it a trifunctional organic compound. This unique structure allows it to interact with various metal ions and biological molecules, leading to its diverse applications in treating conditions such as Wilson's disease, cystinuria, and rheumatoid arthritis .
L-Penicillamine exhibits various biological activities:
L-Penicillamine can be synthesized through several methods:
L-Penicillamine has several important medical applications:
L-Penicillamine interacts with various substances:
L-Penicillamine shares similarities with other compounds but has unique properties that distinguish it:
Compound | Structure/Properties | Unique Features |
---|---|---|
D-Penicillamine | Same as L-Penicillamine but less toxic | Therapeutically active; used primarily for chelation |
Dimercaprol | Another chelating agent | Used primarily for arsenic and mercury poisoning |
N-acetylcysteine | Thiol-containing compound | Primarily used as a mucolytic agent; less effective as a metal chelator |
Cysteine | Amino acid with a thiol group | Precursor to glutathione; not used for metal chelation |
Trientine | Chelating agent similar in function | Often used as an alternative treatment for Wilson's disease |
L-Penicillamine's unique combination of immunomodulatory effects and heavy metal chelation capacity makes it especially valuable in specific medical contexts compared to these similar compounds.
The thermodynamic characteristics of L-Penicillamine reveal important insights into its molecular behavior and stability under various conditions. These parameters are crucial for understanding the compound's physical state transitions and thermal behavior in both pharmaceutical and analytical applications.
L-Penicillamine exhibits characteristic thermal decomposition behavior rather than a simple melting transition, which is typical for amino acid derivatives containing sulfur functional groups. The decomposition temperature varies slightly depending on the measurement conditions and sample purity, but consistently falls within a narrow range across multiple independent studies [1] [2] [3].
Source | Melting Point (°C) | Specific Conditions | CAS Number |
---|---|---|---|
Sigma-Aldrich | 206 (dec.) | Literature | 1113-41-3 |
ChemSrc | 208-212 | N/A | 52-66-4 |
ChemicalBook | 206 (dec.) | Literature | 1113-41-3 |
Avantor Sciences | 206 (dec.) | Decomposition | 1113-41-3 |
FUJIFILM Wako | 202-206 | 212 (dec.) | 52-67-5 |
ChemicalBook DL | 204-208 | Literature | 52-66-4 |
The decomposition temperature of L-Penicillamine ranges from 202°C to 212°C, with most sources reporting values between 206°C and 208°C [1] [2] [4]. The decomposition is characterized by thermal breakdown of the molecular structure rather than a phase transition, which is evidenced by the notation "(dec.)" accompanying the temperature values. This behavior is attributed to the presence of the thiol group and the β,β-dimethyl substitution pattern, which creates steric hindrance and affects the thermal stability of the compound [5] [6].
The slight variations in reported decomposition temperatures can be attributed to different heating rates used in differential scanning calorimetry (DSC) measurements, sample purity, and atmospheric conditions during analysis. Research has shown that decreasing the heating rate from 2 K/min to 0.1 K/min can result in temperature shifts of several degrees Celsius [7]. The decomposition process follows first-order kinetics and is kinetically controlled rather than thermodynamically controlled [8].
The solubility characteristics of L-Penicillamine demonstrate distinct patterns that reflect its molecular structure and polarity. The compound contains both hydrophilic groups (amino and carboxyl functions) and hydrophobic elements (dimethyl substitution), resulting in amphiphilic properties that influence its solvent interactions [9] [10] [11].
Solvent | Solubility | Polarity | Source |
---|---|---|---|
Water | 30 mg/mL (201.05 mM) | Polar | Selleck |
Water (5%) | Clear colorless | Polar | Avantor |
Ethanol | Insoluble | Polar | Selleck |
DMSO | Insoluble | Polar aprotic | Selleck |
Methanol | Slightly soluble | Polar | ChemicalBook |
Hot water | Soluble | Polar | ChemicalBook |
Sodium hydroxide | Soluble | Polar | ChemicalBook |
Diethyl ether | Insoluble | Non-polar | Literature |
Chloroform | Insoluble | Non-polar | Literature |
Carbon tetrachloride | Insoluble | Non-polar | Literature |
L-Penicillamine exhibits excellent solubility in water with a measured solubility of 30 mg/mL (201.05 mM) at 25°C [10] [11]. This high aqueous solubility is attributed to the presence of ionizable groups that can form hydrogen bonds with water molecules and the ability of the compound to exist in zwitterionic form under physiological pH conditions [12] [13].
The compound shows limited solubility in organic polar solvents such as ethanol and DMSO, being essentially insoluble in these media [10] [11]. However, it demonstrates slight solubility in methanol and enhanced solubility in hot water, indicating temperature-dependent solubility behavior [4]. The enhanced solubility in alkaline conditions (sodium hydroxide solution) reflects the ionization of the carboxyl group and increased charge density of the molecule [4] [6].
L-Penicillamine is completely insoluble in non-polar solvents including diethyl ether, chloroform, and carbon tetrachloride [6] [12]. This behavior is consistent with its ionic character and the presence of polar functional groups that cannot interact favorably with non-polar solvent molecules through van der Waals forces alone.
The spectroscopic properties of L-Penicillamine provide detailed molecular-level information about its structure, conformation, and interactions. These signatures are particularly valuable for analytical applications and understanding the compound's behavior in biological systems.
Raman Optical Activity spectroscopy has emerged as a powerful technique for investigating the chiral structure and conformational characteristics of L-Penicillamine. The ROA spectra provide unique insights into the absolute configuration and conformational preferences of this chiral amino acid derivative [14] [15].
ROA Peak/Couplet | Wavenumber Range (cm⁻¹) | Assignment | pH Sensitivity | Characteristic |
---|---|---|---|---|
ROA Couplet 1 | 1340-1380 | Glycine CH₂ deformations | High | β-turn signature |
ROA Couplet 2 | 1313 (strong) | Amide III C-α-H & NH deformations | Moderate | β-sheet signature |
ROA Triplet | 1658 (amide I) | Amide I couplet (negative low, positive high) | High | Secondary structure |
C-S Stretching | 600-700 | C-S bond vibrations | Low | Thiol group |
C-H Deformation | 1400-1500 | Methyl group deformations | Moderate | Dimethyl groups |
N-H Deformation | 1600-1650 | Amino group deformations | High | Primary amine |
COO⁻ Asymmetric Stretch | 1550-1650 | Carboxylate asymmetric stretch | Very High | Ionization state |
Fingerprint Region | 800-1700 | Various skeletal vibrations | Variable | Conformational changes |
The ROA spectral patterns of L-Penicillamine reveal distinct conformational signatures that change with pH and solution conditions [14] [15]. The most prominent features include two ROA couplets and one ROA triplet in the fingerprint region, each providing specific structural information about different molecular regions.
The strong positive band at approximately 1313 cm⁻¹ is particularly characteristic and has been associated with antiparallel β-sheet signatures involving backbone amide III C-α-H and NH deformations [16]. This peak serves as a diagnostic marker for the preferred conformational state of L-Penicillamine in aqueous solution.
Research using density functional theory (DFT) calculations at the B3LYP/aug-cc-PVDZ level with implicit solvation models has revealed that L-Penicillamine preferentially adopts the Pᶜ conformation (with the sulfur atom in trans orientation relative to the carboxylate group) under most pH conditions [14] [15]. The ROA spectra show significant pH-dependent changes, particularly in the regions corresponding to amino group vibrations and carboxylate stretching modes.
The deuteration studies have proven particularly valuable for assignment of vibrational modes, with the ROA peaks of deuterated amino groups showing high sensitivity to environmental changes [14] [17]. This pH sensitivity makes ROA spectroscopy an excellent probe for studying the ionization states and conformational dynamics of L-Penicillamine in physiological environments.
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides exceptional capabilities for detecting and quantifying L-Penicillamine and its metabolites in biological systems. The technique has proven particularly valuable for metabolite profiling and monitoring drug metabolism [18] [19] [20].
Metabolite/Species | Chemical Shift (ppm) | Multiplicity | Detection Capability | Biological Significance | NMR Characteristics |
---|---|---|---|---|---|
L-Penicillamine | 1.58-1.64 (CH₃) | Singlet (gem-dimethyl) | Primary drug | Parent compound | Distinct singlets |
Penicillamine disulfide | 1.6-1.7 (CH₃) | Singlet | Oxidation product | Oxidative stress marker | Shifted singlets |
Penicillamine-cysteine mixed disulfide | 1.55-1.65 (CH₃) | Singlet | Mixed disulfide formation | Cysteine interaction | Characteristic pattern |
Penicillamine-glutathione mixed disulfide | 1.5-1.7 (CH₃) | Singlet | Protein binding | Albumin binding | Broad signals |
S-methylpenicillamine | 1.4-1.6 (CH₃) | Singlet | Metabolite | Hepatic metabolism | Methyl shift |
The ¹H-NMR spectroscopic method for L-Penicillamine detection utilizes the characteristic singlet signals from the non-equivalent gem-dimethyl groups appearing at 1.58-1.64 ppm [21] [22] [23]. These signals provide excellent specificity for identification and quantification, as they are well-resolved from other metabolite signals and maintain their singlet multiplicity due to the quaternary carbon center.
High-resolution ¹H-NMR spectroscopy has demonstrated exceptional utility for detecting penicillamine metabolites in human urine with minimal sample pretreatment [18] [20]. The technique can readily distinguish between the parent compound and various metabolic products based on subtle chemical shift differences and signal characteristics.
The metabolite detection capabilities extend to monitoring oxidation products such as penicillamine disulfide, which shows characteristic shifts in the methyl resonances to 1.6-1.7 ppm [18] [24]. Mixed disulfide formation with endogenous thiols like cysteine and glutathione can be detected through specific spectral patterns and chemical shift changes that reflect the altered electronic environment around the sulfur atom.
Studies using 500 MHz ¹H-NMR spectroscopy with Carr-Purcell-Meiboom-Gill pulse sequences have successfully characterized the oxidation/reduction chemistry of penicillamine in intact human erythrocytes [24]. This approach allows direct monitoring of drug metabolism and protein interactions in physiological environments without sample destruction.
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